molecular formula C7H4BrF5N2 B2411291 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine CAS No. 2416229-93-9

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Cat. No.: B2411291
CAS No.: 2416229-93-9
M. Wt: 291.019
InChI Key: SCSJMDVMRHZZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H4BrF5N2 It is a pyridine derivative that contains a bromine atom at the 5-position and a pentafluoroethyl group at the 3-position

Preparation Methods

The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-3-fluoropyridine with sodium nitrite in acetic acid to form 5-bromo-3-fluoro-2-nitrosopyridine. This intermediate is then reacted with ammonia to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine include:

    5-Bromo-3-fluoropyridin-2-amine: A similar pyridine derivative with a fluorine atom instead of a pentafluoroethyl group.

    2-Bromo-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group at the 5-position.

    Bromopentafluorobenzene: A benzene derivative with a bromine atom and multiple fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF5N2/c8-3-1-4(5(14)15-2-3)6(9,10)7(11,12)13/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJMDVMRHZZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.